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Cat. No.: B1665365 Get Quote

Executive Summary

Amiodarone is a highly effective antiarrhythmic agent, classified primarily as a Class III drug,

though it exhibits properties of all four Vaughan Williams classes.[1] Its clinical utility is often

tempered by a complex pharmacokinetic profile and a propensity for tissue accumulation,

leading to significant side effects. This technical guide provides an in-depth examination of the

cellular mechanisms governing the uptake and subcellular distribution of amiodarone within

cardiomyocytes. As a lipophilic and cationic amphiphilic drug, amiodarone readily crosses the

sarcolemma and subsequently accumulates within acidic organelles, such as lysosomes, and

in mitochondria, driven by the mitochondrial membrane potential. This sequestration is a key

factor in both its therapeutic efficacy and its organ-specific toxicity, including cardiac

mitochondrial dysfunction and drug-induced phospholipidosis. This document details these

pathways, presents quantitative data on drug concentrations, outlines relevant experimental

protocols, and visualizes the core mechanisms to provide a comprehensive resource for

researchers, scientists, and drug development professionals.

Physicochemical Properties and Pharmacokinetics
Amiodarone is a benzofuran derivative characterized by high lipophilicity and a cationic

amphiphilic structure.[2] These properties are fundamental to its pharmacokinetic behavior,

dictating its slow and variable absorption, extensive distribution into tissues, and remarkably

long elimination half-life.[3][4] The drug's tendency to accumulate in lipid-rich tissues, such as

adipose tissue, liver, and skeletal muscle, is a defining feature.[3][5] In the context of cardiac
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tissue, this accumulation is crucial for its antiarrhythmic action but also contributes to potential

cardiotoxicity.

Table 1: Pharmacokinetic Parameters of Amiodarone

Parameter Value Reference(s)

Oral Bioavailability 20% - 86% (highly variable) [3][4][6]

Volume of Distribution (Vd) ~60 L/kg (very large) [7][8]

Plasma Protein Binding ~96% [8]

Steady-State Serum Levels 0.7 - 3.7 µM [7]

| Elimination Half-life | 4 hours to >50 days (highly variable) |[3][4][9] |

Cellular Uptake and Efflux Mechanisms
The net intracellular concentration of amiodarone in cardiomyocytes is a balance between its

influx across the sarcolemma and its active efflux.

2.1. Passive Diffusion Due to its high lipophilicity, amiodarone is believed to primarily enter

cardiomyocytes via passive diffusion across the lipid bilayer of the sarcolemma.[3][10]

2.2. P-glycoprotein (Pgp) Mediated Efflux P-glycoprotein (Pgp), an ATP-binding cassette (ABC)

transporter, functions as a drug efflux pump and is known to transport amiodarone.[11][12] Its

activity can reduce the intracellular accumulation of the drug, thereby modulating its net

concentration and effect. Drug-drug interactions involving Pgp can significantly alter

amiodarone's pharmacokinetics.[11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK482154/
https://pubmed.ncbi.nlm.nih.gov/6370540/
https://www.mdpi.com/2077-0383/13/20/6094
https://pmc.ncbi.nlm.nih.gov/articles/PMC7092840/
https://go.drugbank.com/drugs/DB01118
https://go.drugbank.com/drugs/DB01118
https://pmc.ncbi.nlm.nih.gov/articles/PMC7092840/
https://www.ncbi.nlm.nih.gov/books/NBK482154/
https://pubmed.ncbi.nlm.nih.gov/6370540/
https://litfl.com/amiodarone/
https://www.ncbi.nlm.nih.gov/books/NBK482154/
https://academic.oup.com/cardiovascres/article/35/1/13/292880
https://pmc.ncbi.nlm.nih.gov/articles/PMC6309310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3781304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6309310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3781304/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Sarcolemma
Cytoplasm

Amiodarone
Amiodarone

Passive Diffusion
(Lipophilicity)

P-glycoprotein
(Efflux Pump)

ATP-dependent Efflux

Click to download full resolution via product page

Amiodarone transport across the cardiomyocyte sarcolemma.

Intracellular Distribution and Sequestration
Once inside the cardiomyocyte, amiodarone does not distribute uniformly. It preferentially

accumulates in specific subcellular compartments, primarily lysosomes and mitochondria.

3.1. Lysosomal Accumulation and Phospholipidosis Amiodarone is a cationic amphiphilic drug

(CAD). In the acidic environment of late endosomes and lysosomes (pH 4.5-5.0), its tertiary

amine group becomes protonated.[7] This charged form is less membrane-permeable, leading

to its entrapment and high concentration within these organelles—a mechanism known as "ion

trapping".[7][13] Chronic accumulation interferes with lysosomal enzymes, particularly

phospholipases, leading to the buildup of phospholipids and the formation of multilamellar

inclusion bodies, a condition known as drug-induced phospholipidosis.[7][13]

3.2. Mitochondrial Sequestration The mitochondrial intermembrane space is acidic relative to

the matrix. Amiodarone becomes protonated here and is then driven across the inner

mitochondrial membrane into the alkaline matrix by the strong negative-inside mitochondrial

membrane potential (Δψm).[2] This leads to significant drug accumulation within mitochondria,

where it can directly interfere with cellular respiration and energy production.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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